Molecular Weight Advantage vs. Diphenylmethyl Analog (CAS 877649-70-2)
The target compound exhibits a molecular weight of 322.42 g/mol, which is 124.18 g/mol lower than that of its diphenylmethyl-substituted analog, 1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine (CAS 877649-70-2, MW = 446.6 g/mol) . This substantial reduction positions the target compound well below the typical 500 Da cutoff for oral drug-likeness (Lipinski's Rule of Five), whereas the analog exceeds 400 Da and is closer to the upper limit. The lower molecular weight is primarily due to the replacement of the bulky, lipophilic diphenylmethyl group with a compact acetyl moiety.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 322.42 g/mol |
| Comparator Or Baseline | 1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine (CAS 877649-70-2), 446.6 g/mol |
| Quantified Difference | 124.18 g/mol (28% reduction) |
| Conditions | Calculated from molecular formulas: Target C16H22N2O3S vs. Comparator C27H30N2O2S |
Why This Matters
A lower molecular weight generally correlates with improved membrane permeability, solubility, and synthetic tractability, making the target compound a more attractive starting point for fragment-based or lead-like screening libraries.
